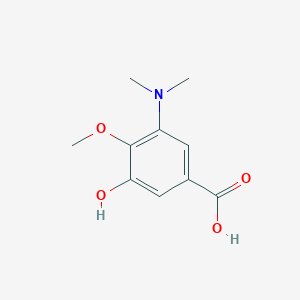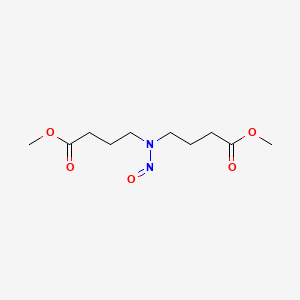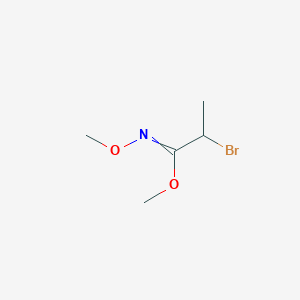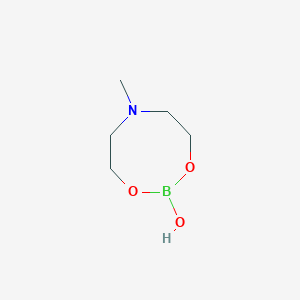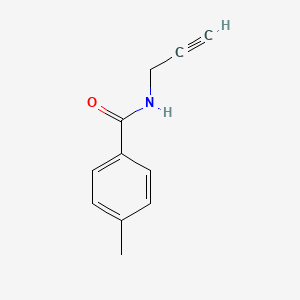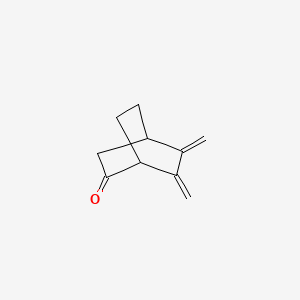![molecular formula C13H12N2O2S B14426891 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 85834-39-5](/img/structure/B14426891.png)
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione is a heterocyclic compound that features a benzothiazine ring fused with a pyrrolidine-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the condensation of 2-aminothiophenol with a suitable dione precursor under controlled conditions. For instance, the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux can yield the desired benzothiazine derivative . Further modifications can be made to introduce the pyrrolidine-2,5-dione moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as antimicrobial, antiviral, and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A closely related compound with similar structural features.
1,2,3-Triazole Derivatives: These compounds share some structural similarities and have comparable biological activities.
Uniqueness
1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific combination of the benzothiazine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
85834-39-5 |
|---|---|
Formule moléculaire |
C13H12N2O2S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
1-(2H-1,4-benzothiazin-3-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H12N2O2S/c16-12-5-6-13(17)15(12)7-9-8-18-11-4-2-1-3-10(11)14-9/h1-4H,5-8H2 |
Clé InChI |
VGFZXUZBGSQTPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CC2=NC3=CC=CC=C3SC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




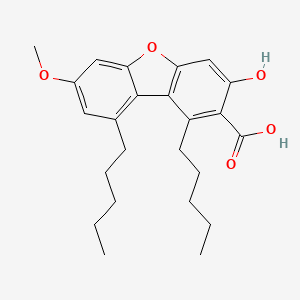
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
